REACTION_SMILES
|
[C:19]([Si:20]([CH3:21])([CH3:22])[O:24][c:25]1[cH:26][cH:27][c:28]([CH2:31][O:32][Si:33]([CH3:34])([CH3:35])[C:36]([CH3:37])([CH3:38])[CH3:39])[cH:29][cH:30]1)([CH3:23])([CH3:40])[CH3:41].[CH2:49]1[O:50][CH2:51][CH2:52][CH2:53]1.[CH3:2][CH2:3][CH2:4][CH2:5][N+:6]([CH2:7][CH2:8][CH2:9][CH3:10])([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:15][CH2:16][CH2:17][CH3:18].[CH3:44][CH2:45][O:46][CH2:47][CH3:48].[Cl-:42].[F-:1].[NH4+:43]>>[OH:24][c:25]1[cH:26][cH:27][c:28]([CH2:31][O:32][Si:33]([CH3:34])([CH3:35])[C:36]([CH3:37])([CH3:38])[CH3:39])[cH:29][cH:30]1
|
Name
|
CC(C)(C)[Si](C)(C)OCc1ccc(O[Si](C)(C)C(C)(C)C)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Si](C)(C)OCc1ccc(O[Si](C)(C)C(C)(C)C)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[F-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)[Si](C)(C)OCc1ccc(O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |